![molecular formula C17H20FNO2S B3006000 3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2176202-07-4](/img/structure/B3006000.png)
3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H20FNO2S and its molecular weight is 321.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a bicyclic structure that is characteristic of azabicyclo compounds, which are known for their diverse biological activities. The presence of a sulfonyl group and a cyclopropylidene moiety contributes to its unique pharmacological profile.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in inflammatory pathways. For example, studies on azabicyclo compounds have shown that they can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a critical role in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties .
In Vitro and In Vivo Studies
In vitro assays have demonstrated that related azabicyclo compounds exhibit potent inhibitory activity against NAAA with IC50 values in the low nanomolar range. For instance, one study reported an IC50 value of 0.042 μM for a pyrazole azabicyclo derivative, suggesting that structural modifications can significantly enhance biological activity .
Table 1: Inhibitory Activity of Azabicyclo Compounds
Compound | IC50 (μM) | Target Enzyme |
---|---|---|
Pyrazole Azabicyclo 1 | 0.042 | NAAA |
Pyrazole Azabicyclo 2 | 0.655 | NAAA |
Pyrazole Azabicyclo 3 | 0.120 | FAAH |
Therapeutic Potential
The inhibition of NAAA has therapeutic implications for managing inflammatory conditions, as it preserves endogenous PEA levels, thereby enhancing its analgesic and anti-inflammatory effects at sites of inflammation . Furthermore, the selectivity of these compounds towards other enzymes like fatty acid amide hydrolase (FAAH) indicates potential for reduced side effects compared to non-selective inhibitors.
Structure-Activity Relationship (SAR)
The SAR analysis of azabicyclo compounds has revealed that modifications to the sulfonamide group and the cyclopropylidene moiety can significantly affect their biological activity. For example, substituents at the para position on the aromatic ring have been shown to enhance inhibitory potency .
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Para-substituted phenyl | Increased potency |
Cyclopropylidene size | Optimal size enhances binding affinity |
Case Studies
Several case studies highlight the efficacy of azabicyclo compounds in preclinical models:
- Inflammatory Pain Model : A study utilizing a carrageenan-induced paw edema model demonstrated significant reduction in inflammation when treated with an azabicyclo compound similar to the target compound.
- Neuropathic Pain Model : Another investigation showed that administration of these inhibitors led to decreased pain sensitivity in diabetic neuropathy models, suggesting their potential utility in chronic pain management.
Propriétés
IUPAC Name |
3-cyclopropylidene-8-(4-fluoro-2-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2S/c1-11-8-14(18)4-7-17(11)22(20,21)19-15-5-6-16(19)10-13(9-15)12-2-3-12/h4,7-8,15-16H,2-3,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZREJDDIRCAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.